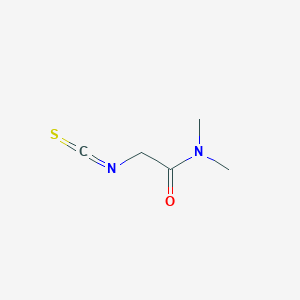

2-isothiocyanato-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

2-isothiocyanato-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-7(2)5(8)3-6-4-9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUDHYFVCISADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isothiocyanato-N,N-dimethylacetamide: Molecular Structure, Properties, and Potential Applications

Introduction

2-Isothiocyanato-N,N-dimethylacetamide is a fascinating, yet underexplored, organic molecule that stands at the intersection of two functionally significant chemical classes: the isothiocyanates and the N,N-disubstituted amides. While direct literature on this specific compound is sparse, a comprehensive understanding of its molecular structure, properties, and potential applications can be extrapolated from the well-documented characteristics of its constituent moieties. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed exploration of 2-isothiocyanato-N,N-dimethylacetamide, offering insights into its synthesis, reactivity, and prospective utility, particularly in the realm of medicinal chemistry and drug discovery.

The isothiocyanate group (-N=C=S) is a hallmark of many naturally occurring compounds, particularly those found in cruciferous vegetables, and is renowned for its diverse biological activities, including anticancer and antimicrobial properties[1][2]. On the other hand, the N,N-dimethylacetamide (DMAc) core is a widely utilized polar aprotic solvent in organic synthesis and the pharmaceutical industry, known for its ability to dissolve a wide range of substances[3][4][5][6][7][8]. The strategic combination of these two functional groups in a single molecule suggests a compound with unique physicochemical properties and a promising pharmacological profile. This guide will delve into the theoretical and practical aspects of 2-isothiocyanato-N,N-dimethylacetamide, providing a foundational resource for its future investigation and application.

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-isothiocyanato-N,N-dimethylacetamide features a central N,N-dimethylacetamide framework with a reactive isothiocyanate group attached to the alpha-carbon. This structure imparts a unique combination of polarity from the amide and reactivity from the isothiocyanate.

A summary of its predicted physicochemical properties is presented below:

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₅H₈N₂OS | Calculated |

| Molecular Weight | 144.19 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |

| Boiling Point | > 165 °C (predicted) | Inferred from N,N-dimethylacetamide[3][9] |

| Solubility | Miscible with water and most organic solvents (predicted) | Inferred from N,N-dimethylacetamide[3][7] |

| CAS Number | Not available |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Protons on the methyl groups attached to the nitrogen would likely appear as a singlet, while the methylene protons adjacent to the isothiocyanate group would exhibit a distinct chemical shift.

-

¹³C NMR: The carbon of the isothiocyanate group would have a characteristic resonance in the range of 120-140 ppm. The carbonyl carbon of the amide would also be readily identifiable.

-

IR Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) would be expected around 2050-2150 cm⁻¹. The amide carbonyl (C=O) stretch would appear around 1650 cm⁻¹[10].

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 144.19, with characteristic fragmentation patterns.

Synthesis and Reactivity

While a specific, validated synthesis for 2-isothiocyanato-N,N-dimethylacetamide is not documented, a plausible synthetic route can be proposed based on established methods for isothiocyanate formation[2][11]. A common and effective approach involves the reaction of a primary amine with a thiocarbonylating agent.

A proposed synthetic workflow is as follows:

Caption: Proposed two-step synthesis of 2-isothiocyanato-N,N-dimethylacetamide.

The reactivity of 2-isothiocyanato-N,N-dimethylacetamide is dominated by the electrophilic carbon atom of the isothiocyanate group. This moiety readily reacts with nucleophiles such as primary and secondary amines to form thioureas, and with thiols to form dithiocarbamates. The N,N-dimethylacetamide portion of the molecule is relatively stable but can undergo hydrolysis under strong acidic conditions[3].

Potential Applications in Drug Development and Biological Activity

The isothiocyanate functional group is a well-established pharmacophore with a broad range of biological activities. Arylalkyl isothiocyanates, for instance, have shown significant inhibitory effects on certain cytochrome P450 enzymes, which are involved in the metabolic activation of carcinogens[12].

Potential Mechanisms of Action:

The primary mechanism of action for many bioactive isothiocyanates involves their ability to covalently modify cysteine residues in proteins. This can lead to the modulation of various cellular signaling pathways.

Caption: Covalent modification of proteins by 2-isothiocyanato-N,N-dimethylacetamide.

The N,N-dimethylacetamide component of the molecule is expected to enhance its solubility and bioavailability, potentially improving its pharmacokinetic profile compared to more lipophilic isothiocyanates. N,N-dimethylacetamide itself has been investigated for its own biological activities, including anti-inflammatory and bone-regenerative properties[5][13]. The combination of these two moieties could lead to a synergistic therapeutic effect.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis and characterization of 2-isothiocyanato-N,N-dimethylacetamide.

Protocol 1: Synthesis of 2-isothiocyanato-N,N-dimethylacetamide

-

Synthesis of 2-amino-N,N-dimethylacetamide:

-

In a well-ventilated fume hood, dissolve 2-chloro-N,N-dimethylacetamide in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath and slowly bubble excess ammonia gas through the solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting 2-amino-N,N-dimethylacetamide by column chromatography or distillation.

-

-

Synthesis of 2-isothiocyanato-N,N-dimethylacetamide:

-

Dissolve the purified 2-amino-N,N-dimethylacetamide in a dry, inert solvent like dichloromethane.

-

Add a stoichiometric equivalent of a thiocarbonylating agent, such as thiophosgene or di(1H-imidazol-1-yl)methanethione, dropwise at 0 °C.

-

Include a non-nucleophilic base, like triethylamine, to scavenge the liberated acid[2][11].

-

Stir the reaction at room temperature until the starting amine is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent in vacuo and purify the crude product by flash column chromatography.

-

Protocol 2: Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

A C18 reversed-phase column is suitable for analysis.

-

A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) can be employed.

-

Detection can be performed using a UV detector at a wavelength where the isothiocyanate or amide chromophore absorbs.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A polar capillary column is recommended for the separation of this polar analyte.

-

The mass spectrometer can be operated in electron ionization (EI) mode to obtain characteristic fragmentation patterns for structural confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

Conclusion

2-Isothiocyanato-N,N-dimethylacetamide represents a promising, albeit theoretically conceived, molecule with significant potential in the field of drug discovery and development. By combining the well-established biological activity of the isothiocyanate group with the favorable physicochemical properties of the N,N-dimethylacetamide core, this compound offers a unique scaffold for the design of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and biology of this intriguing molecule. Further investigation into its synthesis, reactivity, and pharmacological profile is warranted to fully elucidate its potential as a valuable tool in medicinal chemistry.

References

- Nowak, J., T. K. Olszewski, and A. T. M. G. A. H. E. Z. A. Bodzioch. "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent." Molecules 26.9 (2021): 2697.

-

MDPI. Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22370629. Retrieved from [Link]

- Zewge, D., et al. "Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives." The Royal Society of Chemistry, 2018.

-

Wikipedia. Dimethylacetamide. Retrieved from [Link]

-

Tradeasia. 7 Practical Dimethylacetamide (DMAc) Industrial Applications: A 2025 Buyer's Guide. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2,6-dimethylphenylisothiocyanate. Retrieved from [Link]

-

RACO. N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity?. Retrieved from [Link]

-

Taylor & Francis Online. n n dimethylacetamide – Knowledge and References. Retrieved from [Link]

-

MDPI. FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Retrieved from [Link]

-

Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

-

NIST. N,N-Dimethylacetamide. Retrieved from [Link]

-

American Chemical Society. N,N−Dimethylacetamide. Retrieved from [Link]

-

Fisher Scientific. N N-Dimethylacetamide. Retrieved from [Link]

-

MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. Inhibition of N-nitrosodimethylamine demethylase in rat and human liver microsomes by isothiocyanates and their glutathione, L-cysteine, and N-acetyl-L-cysteine conjugates. Retrieved from [Link]

-

ResearchGate. (PDF) Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Ataman Kimya. N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

-

NIST. N,N-Dimethylacetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 4. 7 Practical Dimethylacetamide (DMAc) Industrial Applications: A 2025 Buyer's Guide - hangdachem.com [hangdachem.com]

- 5. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Introduction and properties of dimethylacetamide - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. acs.org [acs.org]

- 9. N N-Dimethylacetamide | Fisher Scientific [fishersci.co.uk]

- 10. raco.cat [raco.cat]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of N-nitrosodimethylamine demethylase in rat and human liver microsomes by isothiocyanates and their glutathione, L-cysteine, and N-acetyl-L-cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]

2-isothiocyanato-N,N-dimethylacetamide CAS number and chemical identifiers

Executive Summary

2-Isothiocyanato-N,N-dimethylacetamide (CAS: 1096845-76-9) is a specialized electrophilic building block used primarily in the synthesis of heterocycles and the modification of biomolecules. Structurally, it consists of a highly reactive isothiocyanate (-N=C=S) group attached to the

This guide details the physicochemical identifiers, synthesis protocols, reactivity profiles, and safety standards required for its application in high-throughput drug discovery and peptide chemistry.

Chemical Identifiers & Properties

The following data establishes the distinct identity of the compound for regulatory and experimental verification.

| Property | Data |

| Chemical Name | 2-Isothiocyanato-N,N-dimethylacetamide |

| Synonyms | N,N-Dimethyl-2-isothiocyanatoacetamide; Dimethylcarbamoylmethyl isothiocyanate |

| CAS Number | 1096845-76-9 |

| Molecular Formula | |

| Molecular Weight | 144.20 g/mol |

| SMILES | CN(C)C(=O)CN=C=S |

| InChI Key | LYUDHYFVCISADE-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DMSO, DMF, DCM, Acetone; Hydrolyzes in water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen); Moisture sensitive |

Synthesis & Production Protocol

The industrial and laboratory-scale synthesis of 2-isothiocyanato-N,N-dimethylacetamide typically proceeds via a nucleophilic substitution of the corresponding

Mechanism of Formation

The reaction follows an

Experimental Protocol

-

Precursor: 2-Chloro-N,N-dimethylacetamide (CAS: 2675-89-0).

-

Reagent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (

). -

Solvent: Anhydrous Acetone or Acetonitrile (MeCN).

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equivalent of 2-chloro-N,N-dimethylacetamide in anhydrous acetone (0.5 M concentration).

-

Activation: Add 1.2 equivalents of dry Potassium Thiocyanate (KSCN).

-

Reaction: Heat the suspension to reflux (approx. 56°C for acetone) with vigorous stirring for 3–5 hours. Monitor consumption of the starting chloride by TLC (stain with KMnO4) or GC-MS.

-

Work-up: Cool the mixture to room temperature. The byproduct, Potassium Chloride (KCl), will precipitate out.

-

Filtration: Filter off the inorganic salts through a celite pad.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude isothiocyanate oil.

-

Purification: If necessary, purify via vacuum distillation or flash chromatography (though the crude is often sufficiently pure for subsequent steps due to the quantitative nature of the reaction).

Figure 1: Synthetic pathway via nucleophilic substitution.

Reactivity Profile & Applications

The isothiocyanate group is the primary reactive center. The carbon atom of the

A. Synthesis of Thiazoles (Hantzsch-like Cyclization)

One of the most critical applications is the synthesis of 2-aminothiazoles , a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors).

-

Thiourea Formation: Reaction with a primary amine yields a thiourea intermediate.

-

Cyclization: The thiourea reacts with an

-haloketone to close the thiazole ring.

B. Heterocycle Libraries (DNA-Encoded Libraries)

In the context of DNA-Encoded Libraries (DEL), this building block is used to introduce diversity.[1] The isothiocyanate reacts with DNA-tagged amines to form thioureas, which can then be cyclized into thiohydantoins or 2-amino-1,3,4-thiadiazoles (via reaction with hydrazines).

C. Edman-Type Degradation/Labeling

Similar to Phenyl Isothiocyanate (PITC), this compound can react with the N-terminal amine of peptides. However, the resulting dimethylacetamide group alters the solubility and chromatographic retention of the derivative compared to the phenyl group, potentially offering advantages in separating hydrophobic peptides.

Figure 2: Divergent synthesis pathways for heterocyclic scaffolds.

Safety & Handling (E-E-A-T)

Isothiocyanates are potent electrophiles and biological sensitizers. Strict adherence to safety protocols is non-negotiable.

-

Lachrymator: Like many isothiocyanates, this compound may be a lachrymator (tear-inducing). Handle only in a functioning fume hood.

-

Skin Sensitizer: Direct contact can cause severe dermatitis and allergic sensitization. Double-gloving (Nitrile) is recommended.

-

Moisture Sensitivity: The isothiocyanate group can hydrolyze to the corresponding amine and COS (carbonyl sulfide) over time if exposed to water. Store in a desiccator or under inert gas.

-

Incompatibility: Avoid contact with strong bases, alcohols, and amines unless intended for reaction.

References

-

Enamine Ltd. (n.d.). 2-Isothiocyanato-N,N-dimethylacetamide Product Sheet. Retrieved from

-

PubChem. (n.d.). Compound Summary: 2-isothiocyanato-N,N-dimethylacetamide. National Library of Medicine. Retrieved from

-

AK Scientific. (n.d.). Product Catalog: 2-Isothiocyanato-N,N-dimethylacetamide. Retrieved from

- Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Isothiocyanates with Amines. Journal of the American Chemical Society. (General reactivity reference).

- Satz, A. L., et al. (2022). DNA-Encoded Libraries: A New Era in Drug Discovery. ACS Medicinal Chemistry Letters.

Sources

Aqueous Stability of 2-Isothiocyanato-N,N-dimethylacetamide: A Guide to Mechanistic Prediction and Empirical Validation

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Isothiocyanates (ITCs) represent a class of highly reactive, electrophilic compounds with significant therapeutic potential, making them attractive candidates in drug discovery. However, their inherent reactivity presents substantial challenges for aqueous formulation and stability. This guide provides a comprehensive technical overview of the predicted chemical stability of a novel ITC, 2-isothiocyanato-N,N-dimethylacetamide, in aqueous solutions. As direct literature on this specific molecule is not available, this document synthesizes established principles of isothiocyanate chemistry to forecast its degradation pathways. We delve into the primary mechanisms of hydrolysis and subsequent reactions, explore the critical influence of pH and temperature, and provide detailed, field-proven experimental protocols for empirically determining its stability profile. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both a theoretical framework and a practical playbook for assessing and managing the stability of this and similar electrophilic drug candidates.

Introduction: The Isothiocyanate Stability Challenge

Isothiocyanates (R-N=C=S) are well-recognized for their broad biological activity, including potent anti-cancer and anti-inflammatory properties.[1] This activity is intrinsically linked to the electrophilic carbon atom of the isothiocyanate moiety, which readily reacts with nucleophilic groups in biological macromolecules.[2] This same reactivity, however, makes ITCs susceptible to degradation in aqueous environments, a critical hurdle for developing stable, effective, and safe pharmaceutical formulations.

The stability of an ITC in solution dictates its shelf-life, bioavailability, and ultimately, its therapeutic efficacy. Uncontrolled degradation can lead to a loss of potency and the formation of unknown impurities with potential toxicities. The subject of this guide, 2-isothiocyanato-N,N-dimethylacetamide, combines the highly reactive ITC functional group with a stable N,N-disubstituted amide scaffold. Understanding the interplay between these two groups in an aqueous medium is paramount for its development as a potential therapeutic agent.

This document serves as a proactive guide to:

-

Predict the likely degradation pathways based on first principles of organic chemistry.

-

Identify key environmental factors that govern the rate of degradation.

-

Provide robust, self-validating analytical methodologies to quantify stability and characterize degradants.

Predicted Degradation Chemistry

The chemical fate of 2-isothiocyanato-N,N-dimethylacetamide in water is dictated by the extreme electrophilicity of the central carbon in the -N=C=S group. This carbon is susceptible to attack by nucleophiles, with water being the most abundant in an aqueous formulation.

Primary Degradation Pathway: Hydrolysis

The most direct degradation route is the nucleophilic attack of a water molecule on the isothiocyanate carbon. This reaction is expected to proceed through an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to yield 2-amino-N,N-dimethylacetamide and carbonyl sulfide (COS), which is further hydrolyzed to hydrogen sulfide and carbon dioxide.[3]

The causality for this pathway is the energetically favorable collapse of the thiocarbamic acid, driven by the formation of a stable amine and gaseous byproducts. This hydrolysis can be catalyzed by both acid and base.[3]

Caption: Predicted primary hydrolysis pathway of 2-isothiocyanato-N,N-dimethylacetamide.

Secondary Degradation Pathway: Thiourea Formation

A crucial aspect of ITC degradation is that the primary degradant can itself be reactive. The 2-amino-N,N-dimethylacetamide formed via hydrolysis is a nucleophile. It can attack the electrophilic carbon of a second, intact molecule of the parent isothiocyanate. This results in the formation of a stable, N,N'-disubstituted thiourea derivative.[2][4][5]

This self-propagating degradation pathway is a critical consideration, as it means the degradation rate may not be linear and can accelerate as the amine product accumulates. The presence of thiourea impurities is a common indicator of isothiocyanate degradation in formulations.[6]

Caption: Formation of a thiourea derivative via reaction with the primary amine degradant.

Structural Consideration: The Amide Moiety

The N,N-dimethylacetamide portion of the molecule is, by contrast, highly stable. N,N-disubstituted amides are famously resistant to hydrolysis except under harsh acidic or basic conditions, which are typically outside the physiological or formulation range.[7] Therefore, degradation is overwhelmingly predicted to occur at the isothiocyanate functional group, leaving the amide bond intact.

Key Factors Influencing Aqueous Stability

The rate and outcome of the degradation pathways described above are critically dependent on environmental conditions. A thorough understanding of these factors is essential for designing robust stability studies and developing viable formulations.

Effect of pH

The pH of the aqueous medium is arguably the most significant factor governing ITC stability.[8]

-

Acidic Conditions (pH < 4): Hydrolysis is generally accelerated. The nitrogen atom of the ITC can be protonated, increasing the electrophilicity of the carbon and making it more susceptible to attack by water.[3]

-

Neutral Conditions (pH ~7): While often the region of greatest stability for many compounds, ITCs can still undergo slow hydrolysis.[9] The reaction with any amine degradation products is also prominent at this pH.

-

Alkaline Conditions (pH > 8): Degradation is significantly accelerated due to the presence of the hydroxide ion (OH⁻), a much stronger nucleophile than water.[2][6] This leads to rapid decomposition.

Table 1: Predicted pH-Dependent Stability Profile

| pH Range | Primary Nucleophile | Expected Degradation Rate | Key Degradation Products |

|---|---|---|---|

| 1-4 | H₂O | Moderate to High | 2-Amino-N,N-dimethylacetamide, COS |

| 5-7 | H₂O | Low to Moderate | 2-Amino-N,N-dimethylacetamide, Substituted Thiourea |

| 8-10 | OH⁻, H₂O | High to Very High | 2-Amino-N,N-dimethylacetamide, COS |

Effect of Temperature

In line with the principles of chemical kinetics, an increase in temperature will increase the rate of degradation. Stability studies should be conducted at a range of temperatures (e.g., 4°C, 25°C, 40°C) to determine the compound's thermal liability. This data is crucial for defining storage conditions and estimating shelf-life using Arrhenius kinetics. High temperatures, such as those used in heat sterilization, would almost certainly lead to complete degradation.[6]

Experimental Framework for Stability Assessment

Theoretical predictions must be confirmed by empirical data. A well-designed stability study provides quantitative data on degradation kinetics and identifies the resulting products.

Experimental Objective

The primary goal is to determine the pseudo-first-order degradation rate constant (k) and half-life (t½) of 2-isothiocyanato-N,N-dimethylacetamide under controlled aqueous conditions (defined pH, buffer, and temperature). A secondary objective is to identify and, if possible, quantify the major degradation products.

Overall Experimental Workflow

The process for conducting a forced degradation study is systematic, ensuring reproducibility and data integrity.

Caption: A systematic workflow for assessing the aqueous stability of the target compound.

Protocol: Isothermal Stability Study via HPLC-UV/MS

This protocol provides a self-validating system for quantifying the parent compound and detecting its byproducts. The use of High-Performance Liquid Chromatography (HPLC) coupled with both UV and Mass Spectrometry (MS) detectors is critical. UV provides robust quantification of the parent compound, while MS provides mass information for identifying degradants.

1. Materials and Reagents:

-

2-isothiocyanato-N,N-dimethylacetamide (as a solid)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Formic Acid, LC-MS grade

-

Buffer salts (e.g., citrate, phosphate, borate) for preparing pH buffers

-

Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve the compound in ACN or DMSO. Causality Note: A non-aqueous solvent is used for the stock to prevent any degradation before the experiment begins.

-

Aqueous Buffers: Prepare a series of buffers (e.g., 50 mM citrate for pH 3 & 5, 50 mM phosphate for pH 7, 50 mM borate for pH 9). Ensure pH is accurately adjusted.

3. Incubation Procedure:

-

For each pH condition, pipette the required volume of buffer into several autosampler vials. Place them in a temperature-controlled block or water bath set to the desired temperature (e.g., 40°C) and allow them to equilibrate.

-

To initiate the reaction (t=0), spike each vial with a small volume of the stock solution to achieve the target final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent from the stock should be low (<1-2%) to ensure a primarily aqueous environment.

-

Immediately take the t=0 sample by transferring an aliquot to a new vial containing cold ACN (1:1 v/v) to quench the reaction.

-

Continue incubating and collect subsequent time points (e.g., 1, 2, 4, 8, 12, 24 hours) by quenching aliquots in the same manner.

4. HPLC-UV/MS Analysis:

-

Instrumentation: An HPLC system with a diode array detector (DAD) and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Analytical Method: A generic, robust method suitable for small polar molecules is outlined below. This method must be validated for the specific compound.

Table 2: Example HPLC-MS Analytical Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column for good retention of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in ACN | Organic eluent for the gradient. |

| Gradient | 5% B to 95% B over 10 min | A general-purpose gradient to elute the polar parent and less polar degradants. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 35°C | Ensures reproducible retention times. |

| UV Detection | 245 nm (or λmax of ITC) | ITCs typically have a UV absorbance around 240-250 nm. |

| MS Ionization | ESI Positive | Amine and amide groups ionize well in positive mode. |

| MS Scan Mode | Full Scan (m/z 50-500) | To detect the parent ion and all potential degradant ions. |

5. Data Analysis:

-

Integrate the peak area of the parent compound from the UV chromatogram at each time point.

-

For each pH, plot the natural logarithm of the remaining concentration (ln[C]) versus time.

-

The slope of the resulting line will be the negative of the rate constant (-k).

-

Calculate the half-life using the formula: t½ = 0.693 / k .

-

Examine the MS data. Look for new peaks in the chromatograms of later time points. The masses of these new peaks can be used to confirm the identity of predicted degradants (e.g., the mass corresponding to the protonated amine or the thiourea).

Conclusion and Formulation Implications

The chemical architecture of 2-isothiocyanato-N,N-dimethylacetamide strongly suggests that it will be susceptible to degradation in aqueous solutions, primarily via hydrolysis at the electrophilic isothiocyanate group. The stability of this compound is predicted to be highly dependent on pH and temperature, with optimal stability likely to be found in a mildly acidic environment (pH 5-6) and under refrigerated conditions. The formation of a substituted thiourea via reaction with its own amine degradant is a significant secondary pathway that must be monitored.

For drug development professionals, these findings underscore the necessity of:

-

Executing rigorous stability studies using the methodologies outlined herein to quantify degradation kinetics.

-

Prioritizing formulation strategies that mitigate water activity, such as lyophilization (freeze-drying) or development in non-aqueous vehicles.

-

Implementing strict pH control with appropriate buffering agents if an aqueous formulation is unavoidable.

-

Establishing analytical methods capable of separating and quantifying not only the parent drug but also its key degradants.

By proactively addressing the inherent instability of the isothiocyanate moiety, researchers can better navigate the challenges of formulation and advance promising therapeutic candidates toward clinical application.

References

-

Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459.

-

Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801.

-

Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Bioscience, Biotechnology, and Biochemistry.

-

Uang, Y., & Rosen, R. T. (2000). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Food and Drug Analysis, 8(4).

-

Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Semantic Scholar.

-

Matusheski, N. V., & Jeffery, E. H. (2001). Decomposition Products of Allyl Isothiocyanate in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 49(4), 1947-1951.

-

Hinojosa-Luna, A., et al. (2024). The influence of physiological pH conditions and myrosinase activity on glucosinolate hydrolysis and isothiocyanate formation during the in vitro digestion of mustard by-products. Food Chemistry, 434, 137434.

-

Linus Pauling Institute. (2017). Isothiocyanates. Oregon State University.

-

Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. PMC.

-

Wikipedia. (2024). Dimethylacetamide.

-

Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341.

-

Kyriakoudi, A., & Tsolakou, A. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.

-

BenchChem. (2025). A Comparative Guide to Analytical Methods for Isothiocyanate Detection.

-

Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 8. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

An In-Depth Technical Guide to the Synthesis of 2-Isothiocyanato-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isothiocyanato-N,N-dimethylacetamide is a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique bifunctional nature, possessing both a reactive isothiocyanate group and a stable amide moiety, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, delving into the underlying reaction mechanisms, experimental considerations, and optimization strategies.

Core Synthesis Strategy: A Two-Step Approach from 2-Amino-N,N-dimethylacetamide

The most prevalent and logical approach to the synthesis of 2-isothiocyanato-N,N-dimethylacetamide involves a two-step process starting from the corresponding primary amine, 2-amino-N,N-dimethylacetamide. This strategy is favored due to the ready availability of the starting material and the well-established chemistry for the conversion of primary amines to isothiocyanates.

The overall transformation can be conceptually broken down as follows:

-

Formation of a Dithiocarbamate Intermediate: The primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This reaction is typically rapid and efficient.

-

Desulfurization to the Isothiocyanate: The dithiocarbamate intermediate is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct and generate the final isothiocyanate product.

This two-step, one-pot procedure is a common and effective method for synthesizing a wide variety of isothiocyanates.[1]

Pathway Visualization

Caption: General two-step synthesis of 2-isothiocyanato-N,N-dimethylacetamide.

Detailed Mechanistic Insights and Experimental Protocols

Part 1: Synthesis of the Precursor: 2-Amino-N,N-dimethylacetamide

The synthesis of the starting material, 2-amino-N,N-dimethylacetamide, is a critical first step. A common and efficient method involves the amidation of an N-protected glycine derivative followed by deprotection.

Reaction Scheme:

-

N-Protection of Glycine: Glycine is protected with a suitable group, such as the tert-butoxycarbonyl (Boc) group, to prevent self-polymerization and other side reactions during the subsequent amidation.

-

Amidation with Dimethylamine: The N-protected glycine is then reacted with dimethylamine to form the corresponding N,N-dimethylamide. This step often requires an activating agent to convert the carboxylic acid into a more reactive species.

-

Deprotection: The protecting group is removed under acidic conditions to yield 2-amino-N,N-dimethylacetamide, typically as a hydrochloride salt.[2]

A patent describes a method starting from Boc-glycine, which is activated and then reacted with dimethylamine.[2] Another approach could involve the direct reaction of a glycine ester hydrochloride with dimethylamine, though this may require more forcing conditions.

Experimental Protocol: Synthesis of 2-Amino-N,N-dimethylacetamide Hydrochloride (Adapted from patent literature[2])

-

Boc-Protection of Glycine: To a solution of glycine in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium bicarbonate. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Amidation: The resulting Boc-glycine is dissolved in an appropriate solvent like dichloromethane (DCM). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt) are added. The mixture is cooled in an ice bath, and dimethylamine (as a solution or gas) is added. The reaction is allowed to warm to room temperature and stirred until completion.

-

Deprotection: The crude N-(tert-butoxycarbonyl)-N,N-dimethylglycinamide is dissolved in a suitable solvent (e.g., ethyl acetate), and a solution of hydrogen chloride (e.g., HCl in ethanol or dioxane) is added. The mixture is stirred at room temperature to effect deprotection. The resulting 2-amino-N,N-dimethylacetamide hydrochloride typically precipitates and can be collected by filtration.

Part 2: Conversion to 2-Isothiocyanato-N,N-dimethylacetamide

With the precursor amine in hand, the conversion to the target isothiocyanate can proceed. The choice of base and desulfurizing agent is crucial for achieving high yields and purity.

1. Formation of the Dithiocarbamate Intermediate

The reaction of 2-amino-N,N-dimethylacetamide with carbon disulfide is typically carried out in the presence of an organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate.[3] The choice of base can be critical, especially for less reactive amines.[4] The reaction is generally fast and can be performed at room temperature.

2. Desulfurization of the Dithiocarbamate

A variety of desulfurizing agents can be employed for this transformation. The selection of the reagent often depends on factors such as substrate scope, reaction conditions, and ease of workup.

Common Desulfurizing Agents:

| Desulfurizing Agent | Key Features & Considerations |

| Thiophosgene (CSCl₂) | A classical and highly effective reagent.[5][6] However, it is highly toxic and moisture-sensitive, requiring careful handling.[6] |

| Di-tert-butyl dicarbonate (Boc₂O) | A milder and less toxic alternative. The byproducts are volatile, simplifying workup.[7] |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) | A modern reagent that has shown high efficiency in one-pot, two-step syntheses of various isothiocyanates with good to very good yields.[1] |

| Cyanuric chloride (TCT) | An economical and effective reagent for the desulfurization of dithiocarbamates, often used under aqueous conditions.[3] |

| Iodine (I₂) | Used in combination with a base, iodine can facilitate the oxidative desulfurization of dithiocarbamates.[8] |

Experimental Protocol: One-Pot Synthesis of 2-Isothiocyanato-N,N-dimethylacetamide (A generalized procedure based on common methods[1][3][7])

-

To a stirred solution of 2-amino-N,N-dimethylacetamide hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic system with water), add a base (e.g., triethylamine or potassium carbonate) to neutralize the hydrochloride and provide the basic medium for the subsequent reaction.

-

Add carbon disulfide dropwise to the reaction mixture at room temperature. Stir for a designated period (e.g., 30 minutes to 2 hours) to ensure complete formation of the dithiocarbamate intermediate.

-

Cool the reaction mixture in an ice bath. Add the chosen desulfurizing agent (e.g., a solution of Boc₂O in the same solvent, or solid TCT) portion-wise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Workup the reaction mixture. This typically involves washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to obtain the pure 2-isothiocyanato-N,N-dimethylacetamide.

Key Experimental Considerations and Causality

-

Choice of Base: The basicity of the amine starting material influences the choice of base for dithiocarbamate formation. For aliphatic amines like 2-amino-N,N-dimethylacetamide, a moderately strong organic base like triethylamine is generally sufficient.

-

Solvent System: The choice of solvent is crucial for both dithiocarbamate formation and the desulfurization step. For highly electron-deficient substrates, the choice of solvent is of decisive importance for the successful formation of the dithiocarbamate salt.[9] Dichloromethane is a common choice for its inertness and ability to dissolve the reactants. Aqueous or biphasic systems can also be employed, particularly with certain desulfurizing agents like cyanuric chloride.[3]

-

Temperature Control: The initial dithiocarbamate formation is often exothermic. The subsequent desulfurization step, especially with reactive reagents, should be performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Purity of Starting Materials: The purity of 2-amino-N,N-dimethylacetamide is paramount. Impurities can lead to side reactions and complicate the purification of the final product.

-

Workup and Purification: Isothiocyanates can be sensitive to hydrolysis, especially under acidic or basic conditions. Therefore, the workup should be performed under neutral conditions. Purification by column chromatography on silica gel is a common method, but care must be taken as some isothiocyanates can be unstable on silica.

Alternative Synthetic Approaches

While the pathway from the primary amine is the most direct, other synthetic strategies for isothiocyanates exist and could potentially be adapted. These are generally less common for this specific target but are worth noting for broader context.

-

From other Nitrogen Functional Groups: Isothiocyanates can be synthesized from functional groups other than primary amines, such as azides, nitrile oxides, and isocyanides.[8] However, the synthesis of the corresponding precursors for 2-isothiocyanato-N,N-dimethylacetamide would likely be more complex than the synthesis of the primary amine.

-

From Non-Nitrogen Groups: There is growing interest in the synthesis of isothiocyanates from non-nitrogen-containing starting materials.[8] These methods are often more specialized and may not be as readily applicable to the synthesis of 2-isothiocyanato-N,N-dimethylacetamide.

Conclusion

The synthesis of 2-isothiocyanato-N,N-dimethylacetamide is most effectively achieved through a two-step, one-pot procedure starting from 2-amino-N,N-dimethylacetamide. The key to a successful synthesis lies in the careful selection of the base and desulfurizing agent, as well as meticulous control of the reaction conditions. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and development.

References

-

Ochał, Z., & Sieroń, L. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2736. [Link]

-

Kim, H., & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

- CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride. (2012).

-

Ye, Y., & Li, Z. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 87-92. [Link]

- Srivastava, K., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 73-90.

- Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(3), 549-551.

-

Thiophosgene: - An overview. (2020). Tradeasia. [Link]

-

Ye, Y., & Li, Z. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. ResearchGate. [Link]

Sources

- 1. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiophosgene: - An overview [moltuslab.com]

- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

Safety Data Sheet (SDS) and handling precautions for 2-isothiocyanato-N,N-dimethylacetamide

An In-Depth Technical Guide to 2-Isothiocyanato-N,N-dimethylacetamide: Safety, Handling, and Application in Targeted Therapeutics

Executive Summary

In the landscape of modern drug discovery, electrophilic building blocks are paramount for synthesizing covalent modifiers and complex heterocycles. 2-isothiocyanato-N,N-dimethylacetamide (CAS: 1096845-76-9) has emerged as a critical intermediate, most notably in the synthesis of NADI-351, a first-in-class small molecule inhibitor of the Notch1 transcriptional activation complex (NTC)[1][2]. Due to the highly reactive nature of the isothiocyanate (-N=C=S) moiety, this compound presents unique physicochemical hazards that require stringent Safety Data Sheet (SDS) compliance and specialized handling protocols.

This whitepaper provides a comprehensive analysis of 2-isothiocyanato-N,N-dimethylacetamide, bridging its foundational chemical properties with its advanced applications in oncology research, while establishing self-validating safety and experimental protocols for laboratory professionals.

Physicochemical Profiling and Hazard Identification

The utility of 2-isothiocyanato-N,N-dimethylacetamide stems from the electrophilicity of its central carbon atom within the isothiocyanate group, which readily undergoes nucleophilic attack by amines, thiols, and alcohols. While this reactivity is harnessed for drug synthesis, it is also the primary driver of its toxicity profile.

Chemical Identifiers

Table 1: Quantitative Chemical Properties [3][4]

| Property | Specification |

| IUPAC Name | 2-isothiocyanato-N,N-dimethylacetamide |

| CAS Number | 1096845-76-9 |

| Molecular Formula | C5H8N2OS |

| Molecular Weight | 144.2 g/mol |

| PubChem CID | 43310985 |

| Structural Motif | Isothiocyanate conjugated to an N,N-dimethylacetamide backbone |

SDS and Toxicological Causality

Isothiocyanates are potent electrophiles that can covalently modify biological nucleophiles, such as the thiol groups of cysteine residues or the primary amines of lysine residues in human proteins. This mechanism of action dictates its hazard profile[5][6]:

-

Respiratory and Skin Sensitization: Covalent binding to epidermal or respiratory tract proteins forms hapten-protein complexes, triggering an immune response. Repeated exposure can lead to severe allergic contact dermatitis or occupational asthma.

-

Acute Toxicity: Inhalation of vapors or dust can cause severe irritation of the mucous membranes.

-

Reactivity Hazards: The compound is moisture-sensitive. Hydrolysis occurs slowly in the presence of water, releasing carbon oxysulfide and corresponding amines, degrading the reagent and compromising experimental yields.

Table 2: Core Handling and Mitigation Strategies

| Hazard Category | Engineering Control / PPE | Causality & Rationale |

| Inhalation | Class II Chemical Fume Hood | Prevents inhalation of volatile electrophiles that cause respiratory sensitization. |

| Dermal Exposure | Double-layered Nitrile Gloves, Lab Coat | Prevents haptenation of skin proteins. Isothiocyanates can permeate thin latex. |

| Chemical Spills | Amine-based Decontamination Solution | Spills must be neutralized with a nucleophile (e.g., 5% ethanolamine solution) to quench the reactive -N=C=S group before cleanup. |

Application in Drug Development: The NADI-351 Paradigm

The most prominent contemporary application of 2-isothiocyanato-N,N-dimethylacetamide is its role as a precursor in the synthesis of NADI-351 [1][7].

Historically, targeting the Notch signaling pathway in cancer has been hindered by severe gastrointestinal toxicity (goblet cell metaplasia) caused by pan-Notch inhibitors like gamma-secretase inhibitors. NADI-351 overcomes this by selectively disrupting the assembly of the Notch1 Ternary Complex (NTC)—composed of the Notch1 Intracellular Domain (NICD), CSL, and Mastermind-like 1 (MAML1)—without affecting Notch2 or Notch3[2][8]. This selective disruption ablates cancer stem cell (CSC) populations in Notch-driven tumors while maintaining a favorable safety profile[2].

Caption: Mechanism of NADI-351 disrupting the Notch1 Transcriptional Activation Complex (NTC).

Experimental Methodology: Synthesis and Validation

To utilize 2-isothiocyanato-N,N-dimethylacetamide in drug discovery, researchers often must synthesize it in situ or from stable precursors due to its reactive nature. The following self-validating protocol details its synthesis from 2-amino-N,N-dimethylacetamide, utilizing tosyl chloride as a desulfurizing agent[1].

Step-by-Step Synthesis Protocol

Objective: High-yield conversion of a primary amine to an isothiocyanate via a dithiocarbamate intermediate.

-

Preparation: In a flame-dried round-bottom flask purged with inert gas (Argon/N2), dissolve 2-amino-N,N-dimethylacetamide (TFA salt) (500 mg, 2.52 mmol) in 50 mL of anhydrous dichloromethane (DCM). Rationale: Anhydrous conditions prevent premature hydrolysis of the final product.

-

Base Addition: Cool the reaction mixture to 0°C using an ice bath. Add triethylamine (TEA) (1.42 mL, 10.10 mmol). Rationale: TEA neutralizes the TFA salt and acts as a base for the subsequent nucleophilic attack.

-

Dithiocarbamate Formation: Slowly add carbon disulfide (CS2) (383 mg, 5.04 mmol) dropwise. Stir the mixture at 0°C for 30 minutes.

-

Self-Validation Checkpoint 1: The solution may slightly change color as the dithiocarbamate intermediate forms.

-

-

Desulfurization: Add tosyl chloride (TsCl) (479 mg, 2.52 mmol) to the mixture and allow it to warm to room temperature. Rationale: TsCl acts as a highly efficient desulfurizing agent, facilitating the elimination of hydrogen sulfide (captured by TEA) to yield the isothiocyanate.

-

Reaction Monitoring: Stir continuously and monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS.

-

Self-Validation Checkpoint 2: Confirm the disappearance of the starting material mass and the appearance of the product mass (

144.2

-

-

Workup and Purification: Quench the reaction with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate pure 2-isothiocyanato-N,N-dimethylacetamide.

Caption: Workflow for the synthesis of 2-isothiocyanato-N,N-dimethylacetamide.

Conclusion

Handling 2-isothiocyanato-N,N-dimethylacetamide requires a rigorous understanding of its electrophilic mechanisms. By implementing strict SDS-guided safety protocols—such as working in anhydrous environments and utilizing amine-based quenchers—researchers can safely leverage this compound. Its successful integration into the synthesis of NADI-351 highlights its profound value in developing targeted, low-toxicity therapeutics for Notch-driven malignancies, proving that mastering reactive intermediates is foundational to modern oncological pharmacology.

References

1.3, American Elements. 2. 4, Sigma-Aldrich. 3.5, AK Scientific, Inc. 4.1, Google Patents. 5.2, PubMed Central (PMC) / NIH. 6.8, AACR Journals.

Sources

- 1. US20220194932A1 - Improved inhibitors of the notch transcriptional activation complex and methods for use of the same - Google Patents [patents.google.com]

- 2. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. N,N-Dimethylacetamide Supelco | Sigma-Aldrich [sigmaaldrich.cn]

- 5. aksci.com [aksci.com]

- 6. aksci.com [aksci.com]

- 7. US20220194932A1 - Improved inhibitors of the notch transcriptional activation complex and methods for use of the same - Google Patents [patents.google.com]

- 8. aacrjournals.org [aacrjournals.org]

Reactivity of isothiocyanate group in 2-isothiocyanato-N,N-dimethylacetamide

An In-Depth Technical Guide to the Reactivity of the Isothiocyanate Group in 2-Isothiocyanato-N,N-dimethylacetamide

Authored by: Gemini, Senior Application Scientist

Publication Date: February 27, 2026

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the isothiocyanate functional group, with a specific focus on the compound 2-isothiocyanato-N,N-dimethylacetamide. The presence of the N,N-dimethylacetamide moiety, an electron-withdrawing group, significantly influences the electrophilic character of the isothiocyanate carbon, rendering it a potent target for nucleophilic attack. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanisms, kinetics, and practical applications of this versatile chemical entity. It includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to illustrate core chemical transformations and their utility in synthetic and medicinal chemistry.

Introduction: The Unique Chemical Landscape of 2-Isothiocyanato-N,N-dimethylacetamide

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are renowned for their high reactivity and are pivotal intermediates in organic synthesis and key players in the biological activity of many natural products.[1] The compound of interest, 2-isothiocyanato-N,N-dimethylacetamide, integrates this reactive group with an N,N-dimethylacetamide substituent.

The N,N-dimethylacetamide group is a polar, aprotic moiety that exerts a significant electron-withdrawing effect. This electronic influence is critical as it enhances the inherent electrophilicity of the central carbon atom in the isothiocyanate group. This heightened reactivity makes 2-isothiocyanato-N,N-dimethylacetamide an excellent candidate for covalent modification of nucleophilic species, a cornerstone of modern bioconjugation and drug design.[2][3]

Core Reactivity: The Electrophilic Nature of the Isothiocyanate Carbon

The reactivity of the isothiocyanate group is dominated by the electrophilic character of its central carbon atom, which is positioned between two electronegative atoms, nitrogen and sulfur. This arrangement creates a significant partial positive charge on the carbon, making it highly susceptible to attack by a wide range of nucleophiles.[3]

The general mechanism involves the addition of a nucleophile to the electrophilic carbon, followed by proton transfer to the nitrogen atom. The stability and nature of the resulting adduct depend on the attacking nucleophile.

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

Reactions with Key Biological and Chemical Nucleophiles

The practical utility of 2-isothiocyanato-N,N-dimethylacetamide is defined by its reactions with various nucleophiles. The outcomes are predictable and highly efficient, making it a valuable tool in synthesis.

Reaction with Amines: Formation of Thioureas

The reaction between an isothiocyanate and a primary or secondary amine is a robust and fundamental transformation that yields a stable thiourea linkage.[2] This reaction is highly efficient and often proceeds under mild conditions.

Mechanism: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final N,N'-substituted thiourea product.[4] The reaction kinetics can involve a second molecule of the amine to facilitate this proton transfer.[4]

Caption: Reaction of an isothiocyanate with a primary amine.

Reaction Conditions: This reaction is highly pH-dependent and is favored in slightly alkaline conditions (pH 9-11), where the amine group is deprotonated and thus more nucleophilic.[3][5] While alkylamines react readily, arylamines may require heating to proceed efficiently.[6]

Reaction with Thiols: Formation of Dithiocarbamates

The sulfhydryl group of a thiol, particularly in its deprotonated thiolate form (S⁻), is a potent nucleophile that readily attacks the isothiocyanate group to form a dithiocarbamate adduct.[7]

Mechanism: The thiolate anion attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a dithiocarbamate. Unlike the reaction with amines, this reaction can be reversible under certain conditions, allowing the isothiocyanate to be transferred between different thiol groups in a process known as transthiocarbamoylation.[7]

Caption: Reaction of an isothiocyanate with a thiol.

Reaction Conditions: This reaction is favored at a slightly acidic to neutral pH (pH 6-8).[5] In this pH range, a sufficient concentration of the highly nucleophilic thiolate anion is present to drive the reaction forward. This pH selectivity is crucial for chemoselective modifications in biological systems where both amine and thiol groups are present.[3]

Reaction with Alcohols and Water: Formation of Thiocarbamates

Alcohols and water can also act as nucleophiles, attacking the isothiocyanate group to form thiocarbamate (also known as thiourethane) and monothiocarbamate derivatives, respectively.[8][9]

Mechanism: The oxygen atom of the hydroxyl group attacks the isothiocyanate carbon. These reactions are generally much slower than those with amines or thiols and often require catalysis or elevated temperatures to proceed at a reasonable rate.[9] The reaction with hydroxyl ions (in alkaline water) can lead to the hydrolysis of the isothiocyanate.[10]

Reaction Conditions: The reaction with alcohols is often sluggish and may require catalysts such as tributyltin dilaurate or ferric acetylacetonate to achieve good yields.[9] The rate is first order with respect to the isothiocyanate concentration but can show a more complex dependence on the alcohol concentration.[9]

Summary of Reactivity and Conditions

The chemoselectivity of the isothiocyanate group is a key feature for its application in complex chemical environments. The choice of reaction conditions, particularly pH, allows for the selective targeting of different nucleophiles.

| Nucleophile | Product | Optimal pH | Relative Rate | Reaction Conditions |

| Primary/Secondary Amine | Thiourea | 9 - 11[3][5] | Very Fast | Mild, often room temperature. |

| Thiol | Dithiocarbamate | 6 - 8[3][5] | Fast | Mild, room temperature. Reversible.[7] |

| Alcohol | Thiocarbamate | Neutral/Slightly Basic | Slow | Often requires heat and/or catalyst.[9] |

| Water/Hydroxide | Monothiocarbamate | > 7 (Alkaline) | Slow to Moderate | Hydrolysis occurs in alkaline media.[8][10] |

Applications in Drug Development and Bioconjugation

The predictable and selective reactivity of the isothiocyanate group makes it an invaluable tool in the life sciences.[1]

-

Bioconjugation: Isothiocyanates are widely used as electrophilic linkers to covalently attach probes, drugs, or other molecules to proteins and other biomolecules.[11][12] The ability to selectively target lysine (via amine reaction) or cysteine (via thiol reaction) residues by controlling the pH is a powerful strategy for site-specific modification.[3]

-

Covalent Inhibitors: The isothiocyanate moiety can act as a "warhead" to form a permanent covalent bond with a nucleophilic residue in the active site of an enzyme or receptor, leading to irreversible inhibition. This is a common strategy in the design of anti-cancer agents.[2][13]

-

Synthetic Intermediates: The thiourea and dithiocarbamate products are stable and versatile intermediates for the synthesis of a wide array of heterocyclic compounds with significant biological activity.[2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions [academia.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. ftb.com.hr [ftb.com.hr]

- 11. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profiling of 2-Isothiocyanato-N,N-dimethylacetamide: A Predictive and Experimental Framework

The following technical guide is structured as a high-level whitepaper for research and development professionals. It synthesizes the available structural data for 2-isothiocyanato-N,N-dimethylacetamide (CAS 1096845-76-9) with a rigorous predictive and experimental framework for establishing its full thermodynamic profile.

Executive Summary & Compound Identity

2-isothiocyanato-N,N-dimethylacetamide is a bifunctional electrophile combining a polar dimethylacetamide core with a reactive isothiocyanate (ITC) moiety. While N,N-dimethylacetamide (DMAc) is a ubiquitous polar aprotic solvent, the introduction of the isothiocyanate group at the

This guide addresses the scarcity of experimental thermodynamic data for this specific CAS entry by providing a predictive baseline derived from group contribution methods and a standardized experimental protocol for validating these properties in the lab.

Chemical Identity Table

| Parameter | Detail |

| Systematic Name | 2-isothiocyanato-N,N-dimethylacetamide |

| CAS Registry Number | 1096845-76-9 |

| Molecular Formula | |

| Molecular Weight | 144.20 g/mol |

| Structural Motif | |

| Key Functionality | Electrophilic carbon (N=C =S), H-bond acceptor (C=O) |

Theoretical Thermodynamic Profile

In the absence of historical calorimetric data, we employ Group Contribution Methods (Joback and Reid) and comparative analysis with structural analogs (2-chloro-N,N-dimethylacetamide and allyl isothiocyanate) to bracket the expected thermodynamic values. These predictions serve as the initial setpoints for instrument calibration.

Predicted Phase & Volatility Parameters

-

Physical State (STP): Liquid.[1]

-

Rationale: The parent amide (DMAc) melts at -20°C. The introduction of the -NCS group increases molecular weight and polarizability but lacks the H-bond donor capability to induce high-melting crystallinity.

-

-

Boiling Point (

): Estimated range 215°C – 230°C (at 760 mmHg).-

Note: Likely to decompose prior to boiling at atmospheric pressure. Vacuum distillation is required.

-

-

Enthalpy of Vaporization (

): Estimated 55–60 kJ/mol .

Solvation & Stability Estimates

-

LogP (Octanol/Water): Estimated 0.3 to 0.8 .

-

Contrast: DMAc (-0.77) vs. Methyl Isothiocyanate (0.94). The hydrophobic NCS group shifts the molecule from hydrophilic to moderately lipophilic, enhancing membrane permeability relative to the parent amide.

-

-

Isomerization Potential:

.-

Thermodynamic stability generally favors the isothiocyanate (-NCS) over the thiocyanate (-SCN) isomer in polar aprotic environments, but thermal stress (>100°C) may induce rearrangement or elimination.

-

Experimental Characterization Protocols

To transition from prediction to empirical fact, the following self-validating workflows must be executed. These protocols prioritize sample integrity, as isothiocyanates are moisture-sensitive and prone to hydrolysis.

Workflow Visualization

The following diagram outlines the logical flow for establishing the thermodynamic profile, ensuring purity before energetic measurement.

Figure 1: Critical workflow for thermodynamic characterization. Note the mandatory purity loop to avoid characterizing degradation products.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

-

Sample Prep: Hermetically seal 5–10 mg of liquid in an aluminum pan under

atmosphere (glovebox) to prevent hydrolysis. -

Cycle:

-

Cool to -80°C at 10°C/min.

-

Equilibrate for 5 min.

-

Heat to 150°C at 5°C/min.

-

-

Data Analysis:

-

Identify endotherms (melting) and step transitions (

). -

Self-Validation: Run a second heating cycle. If transitions shift significantly (>2°C), thermal degradation or polymerization (common in ITCs) has occurred.

-

Protocol B: Vapor Pressure & Enthalpy of Vaporization (TGA)

Objective: Determine volatility and thermal stability limit (

-

Method: Thermogravimetric Analysis (TGA) using the Langmuir equation approximation.

-

Ramp: Ambient to 300°C at 10°C/min under flowing Nitrogen (50 mL/min).

-

Critical Threshold: Record

(temperature at 5% mass loss).-

Warning: If mass loss onset is abrupt and accompanied by an exotherm (check simultaneous DSC-TGA), it indicates explosive decomposition of the -NCS group rather than evaporation.

-

Synthesis & Reaction Thermodynamics[1]

Understanding the thermodynamic origin of the compound aids in process safety. The synthesis typically involves nucleophilic substitution of 2-chloro-N,N-dimethylacetamide.

Reaction Scheme:

-

Reaction Enthalpy (

): Exothermic (~ -15 to -25 kcal/mol). -

Driving Force: Formation of the strong ionic lattice of KCl (precipitate) in organic solvent (acetone or acetonitrile).

-

Safety Note: The reaction can generate isothiocyanic acid (HNCS) if acidified, which is extremely toxic. Maintain pH > 7.

Synthesis Pathway Diagram

Figure 2: Nucleophilic substitution pathway. The lattice energy of KCl drives the equilibrium forward.

Applications & Handling

Drug Discovery Utility

The thermodynamic stability of the -NCS group in this specific scaffold allows it to function as a covalent tether .

-

Mechanism: The electrophilic Carbon attacks nucleophilic cysteine residues in proteins.

-

Thermodynamic Benefit: The amide backbone provides water solubility often lacking in aryl isothiocyanates, improving the enthalpy of solvation in biological media.

Safety Data (GHS Classification)

-

Signal Word: Warning/Danger.

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), Respiratory Sensitizer (H334).

-

Storage: Store at 2–8°C under Argon. Isothiocyanates are thermodynamically unstable toward hydrolysis over long periods, forming the corresponding amine and COS gas.

References

-

NIST Chemistry WebBook. N,N-Dimethylacetamide (CAS 127-19-5) Thermodynamic Data.[2] National Institute of Standards and Technology.[2] [Link]

-

Organic Chemistry Portal. Synthesis of Isothiocyanates and Thiocyanates. [Link]

-

PubChem. Compound Summary: N,N-Dimethylacetamide.[3] National Library of Medicine. [Link]

Sources

The Synthetic Versatility of 2-Isothiocyanato-N,N-dimethylacetamide: A Gateway to Novel Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of a Functionalized Isothiocyanate

Isothiocyanates (ITCs) are a well-established class of reagents in organic synthesis, prized for the unique reactivity of their –N=C=S functional group. This moiety acts as a potent electrophile at the central carbon atom and a nucleophile at the sulfur atom, enabling a diverse array of chemical transformations.[1] While the broader applications of isothiocyanates in the synthesis of thioureas, thioamides, and various heterocyclic systems are widely documented, this guide focuses on a specific, functionalized reagent: 2-isothiocyanato-N,N-dimethylacetamide .[2][3]

The presence of the N,N-dimethylacetamide group at the alpha-position to the isothiocyanate functionality introduces unique electronic and steric properties, influencing its reactivity and opening avenues for the construction of complex molecular scaffolds. This guide will provide a comprehensive overview of the synthesis, reactivity, and applications of this versatile building block, with a particular focus on its utility in the development of novel therapeutic agents and other functional organic molecules.

Synthesis of 2-Isothiocyanato-N,N-dimethylacetamide

The synthesis of isothiocyanates, including 2-isothiocyanato-N,N-dimethylacetamide, typically proceeds through the reaction of a primary amine with a thiocarbonylating agent. The most common and direct precursor for this specific reagent would be 2-amino-N,N-dimethylacetamide.

A general and widely applicable method for the synthesis of isothiocyanates from primary amines involves the use of carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate.[4][5]

A common desulfurizing agent is tosyl chloride, which facilitates the decomposition of the in situ generated dithiocarbamate salt.[4] Other modern methods utilize reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) which can be effective even under microwave-assisted conditions.[2][6]

General Synthetic Protocol:

A two-step, one-pot synthesis is often employed for the preparation of isothiocyanates from primary amines.[2][4]

Step 1: Formation of the Dithiocarbamate Salt The primary amine (2-amino-N,N-dimethylacetamide) is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, a base, typically a tertiary amine like triethylamine (Et₃N), is added, followed by the slow addition of carbon disulfide at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a period to ensure the complete formation of the triethylammonium dithiocarbamate salt.

Step 2: Desulfurization to the Isothiocyanate A desulfurizing agent, such as tosyl chloride or phosphorus oxychloride (POCl₃), is then added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred until the conversion to the isothiocyanate is complete, as monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the appearance of the characteristic strong N=C=S stretch around 2100 cm⁻¹).

The final product, 2-isothiocyanato-N,N-dimethylacetamide, is then isolated through standard workup procedures, which may include washing with aqueous solutions to remove salts and unreacted reagents, followed by drying of the organic layer and removal of the solvent under reduced pressure. Purification is often achieved by column chromatography or distillation.

Reactivity and Synthetic Applications

The reactivity of 2-isothiocyanato-N,N-dimethylacetamide is dominated by the electrophilic nature of the central carbon atom of the isothiocyanate group. This makes it a prime target for nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Synthesis of Substituted Thioureas

One of the most fundamental reactions of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions.

The resulting thioureas bearing the N,N-dimethylacetamide moiety can serve as valuable intermediates for the synthesis of more complex heterocyclic structures or as final products with potential biological activity.

Construction of Heterocyclic Scaffolds

A significant application of functionalized isothiocyanates lies in the synthesis of a diverse array of heterocyclic compounds.[1] The presence of the N,N-dimethylacetamide group can influence the regioselectivity and stereoselectivity of these cyclization reactions.

1. Synthesis of Thiazolidine Derivatives: Reaction with compounds containing both a nucleophilic group (e.g., an amine or thiol) and a group capable of cyclization can lead to the formation of five-membered heterocyclic rings. For instance, reaction with α-amino acids or their esters can lead to the formation of thiazolidinone derivatives, which are important scaffolds in medicinal chemistry.

2. Synthesis of Triazine and Thiazine Derivatives: By carefully selecting the reaction partner, it is possible to construct six-membered heterocyclic systems. Reactions with bifunctional nucleophiles such as amidines or guanidines can lead to the formation of various substituted triazine and thiazine derivatives.

Use in Multicomponent Reactions

The electrophilic nature of 2-isothiocyanato-N,N-dimethylacetamide makes it an excellent component in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.

For example, in a Ugi-type reaction, an isothiocyanate can react with a carboxylic acid, an amine, and an isocyanide to generate a complex acyclic product in a single step. The incorporation of the N,N-dimethylacetamide moiety can impart desirable solubility and pharmacokinetic properties to the final products.

The Role of the N,N-Dimethylacetamide Moiety